molecular formula C25H27N3O6S2 B2874531 N-[4-[3-(4-methoxyphenyl)-2-(4-methoxyphenyl)sulfonyl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide CAS No. 851781-55-0

N-[4-[3-(4-methoxyphenyl)-2-(4-methoxyphenyl)sulfonyl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide

Cat. No.: B2874531
CAS No.: 851781-55-0
M. Wt: 529.63
InChI Key: SORASUIESHJGFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a sulfonamide derivative, which is a functional group characterized by the presence of a sulfonyl functional group attached to two carbon atoms of an amide group. Sulfonamides are known for their various biological activities and are commonly used in medicinal chemistry .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the sulfonyl group and the amide group in separate steps. The exact synthetic route would depend on the starting materials and the specific conditions required for each reaction .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the sulfonyl and amide groups, as well as the phenyl rings and the methoxy groups attached to them. The exact three-dimensional structure would depend on the specific arrangement of these groups in the molecule .


Chemical Reactions Analysis

As a sulfonamide derivative, this compound could potentially undergo a variety of chemical reactions. These could include reactions involving the sulfonyl or amide groups, or reactions involving the phenyl rings or the methoxy groups .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonyl and amide groups could affect its solubility in different solvents, and the phenyl rings could influence its stability and reactivity .

Scientific Research Applications

Anticancer and Antitumor Activities

Sulfonamide derivatives, including compounds structurally similar to N-[4-[3-(4-methoxyphenyl)-2-(4-methoxyphenyl)sulfonyl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide, have shown significant potential in anticancer and antitumor research. These compounds exhibit cytotoxic activities against various cancer cell lines by inhibiting carbonic anhydrase (CA) isoenzymes and acetylcholinesterase (AChE), which are crucial for tumor growth and metastasis. Studies have highlighted the synthesis of sulfonamide derivatives that demonstrate strong inhibitory effects on human cytosolic isoforms hCA I and II, alongside promising cytotoxicity profiles against oral squamous cancer cell carcinoma cell lines with low cytotoxicity towards non-tumor cells, indicating potential selectivity towards cancer cells (Gul et al., 2016); (Ozmen Ozgun et al., 2019).

Photosensitizers for Photodynamic Therapy

The development of sulfonamide derivatives as photosensitizers for photodynamic therapy (PDT) has also been explored. A study on the new zinc phthalocyanine substituted with sulfonamide derivative groups revealed its high singlet oxygen quantum yield, making it an effective Type II photosensitizer for cancer treatment. Such compounds possess excellent fluorescence properties and photodegradation quantum yields, essential for the PDT mechanism, indicating their potential application in treating cancer through light-activated therapies (Pişkin, Canpolat, & Öztürk, 2020).

COX-2 Inhibitors for Anti-inflammatory Purposes

Further research into sulfonamide derivatives has led to the identification of compounds that act as selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory process. This class of sulfonamides, including celecoxib derivatives, demonstrates the potential to treat inflammatory diseases while minimizing the risk of gastrointestinal toxicity associated with traditional nonsteroidal anti-inflammatory drugs. These findings underscore the therapeutic versatility of sulfonamide compounds, extending their application beyond anticancer activity to include anti-inflammatory treatments (Penning et al., 1997).

Antimicrobial Agents

Sulfonamide derivatives have also shown efficacy as antimicrobial agents. Their ability to inhibit the growth of various bacterial strains, including resistant species, highlights their potential as novel antimicrobial agents. This antimicrobial activity, coupled with low cytotoxicity against human cells, positions sulfonamide derivatives as promising candidates for the development of new antibiotics to address the growing challenge of antibiotic resistance (Abbasi et al., 2019).

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological activity. Many sulfonamides are known to inhibit the activity of certain enzymes, which can lead to various therapeutic effects .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific biological activity and its physical and chemical properties. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve further investigation of its synthesis, its physical and chemical properties, and its potential biological activities. This could lead to the development of new therapeutic agents or other useful chemical products .

Properties

IUPAC Name

N-[4-[3-(4-methoxyphenyl)-2-(4-methoxyphenyl)sulfonyl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O6S2/c1-4-35(29,30)27-20-9-5-18(6-10-20)24-17-25(19-7-11-21(33-2)12-8-19)28(26-24)36(31,32)23-15-13-22(34-3)14-16-23/h5-16,25,27H,4,17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SORASUIESHJGFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=C(C=C3)OC)S(=O)(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

529.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.